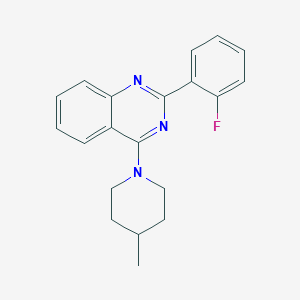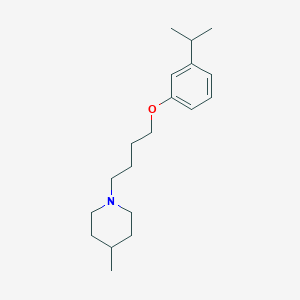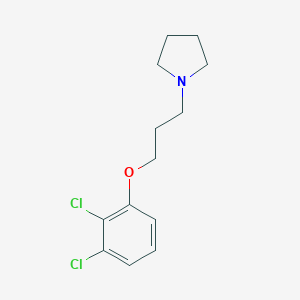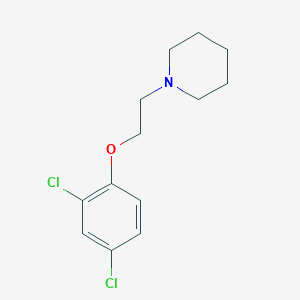![molecular formula C19H20Cl2N2O3S B216204 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216204.png)
2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide, also known as DMP 323, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of a family of enzymes known as serine proteases, which play crucial roles in various biological processes including blood coagulation, inflammation, and immune response.
Wirkmechanismus
2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 works by binding to the active site of serine proteases and blocking their activity. Specifically, 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 forms a covalent bond with the serine residue in the active site of the enzyme, which prevents the enzyme from carrying out its catalytic function. This mechanism of action is irreversible, meaning that once 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 binds to the enzyme, it cannot be removed.
Biochemical and Physiological Effects:
The inhibition of serine proteases by 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 has a number of biochemical and physiological effects. For example, the inhibition of thrombin by 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 prevents the formation of blood clots, which can be beneficial in the treatment of thrombotic disorders such as deep vein thrombosis and pulmonary embolism. In addition, the inhibition of elastase by 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 can reduce inflammation and tissue damage in diseases such as COPD and cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 in lab experiments is its high specificity for serine proteases. This allows researchers to selectively inhibit the activity of specific enzymes and study their roles in various biological processes. In addition, 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 is a stable and relatively inexpensive compound, which makes it a practical tool for scientific research.
One limitation of using 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 in lab experiments is its irreversible mechanism of action. Once 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 binds to an enzyme, it cannot be removed, which can make it difficult to study the effects of enzyme inhibition over a long period of time. In addition, the high specificity of 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 for serine proteases means that it may not be effective in inhibiting other classes of enzymes.
Zukünftige Richtungen
There are several future directions for the use of 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 in scientific research. One area of interest is the development of 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 analogs with improved specificity and potency for specific serine proteases. Another area of interest is the use of 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 in the development of new therapies for thrombotic and inflammatory diseases. Finally, the use of 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 in the study of the role of serine proteases in cancer progression and metastasis is an area of active research.
Synthesemethoden
The synthesis of 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 involves the reaction of 2,5-dichlorobenzoyl chloride with 4-[(4-methylpiperidino)sulfonyl]aniline in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain a white solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 has been extensively used in scientific research as a tool to study the role of serine proteases in various biological processes. For example, 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 has been shown to inhibit the activity of thrombin, a serine protease that plays a crucial role in blood coagulation. This inhibition has been used to study the role of thrombin in platelet activation and aggregation, as well as the formation of blood clots.
In addition, 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 has been used to study the role of serine proteases in inflammation and immune response. For example, 2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 has been shown to inhibit the activity of elastase, a serine protease that is involved in the degradation of extracellular matrix proteins and the regulation of inflammation. This inhibition has been used to study the role of elastase in various inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Eigenschaften
Produktname |
2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide |
|---|---|
Molekularformel |
C19H20Cl2N2O3S |
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
2,5-dichloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C19H20Cl2N2O3S/c1-13-8-10-23(11-9-13)27(25,26)16-5-3-15(4-6-16)22-19(24)17-12-14(20)2-7-18(17)21/h2-7,12-13H,8-11H2,1H3,(H,22,24) |
InChI-Schlüssel |
RUWKXVLJTYKGPA-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B216125.png)
![4-Allyl-1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-2-methoxybenzene](/img/structure/B216126.png)
![1-[2-(2-Tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B216129.png)

![1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene](/img/structure/B216131.png)
![1-Phenoxy-3-[4-(3-phenoxyphenoxy)butoxy]benzene](/img/structure/B216132.png)
![4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B216133.png)
![Benzyl 3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl ether](/img/structure/B216137.png)
![3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B216139.png)
![N-butyl-N-[5-(1-naphthyloxy)pentyl]amine](/img/structure/B216140.png)
![1,2,5-Trimethyl-3-{[5-(2,3,5-trimethylphenoxy)pentyl]oxy}benzene](/img/structure/B216142.png)

